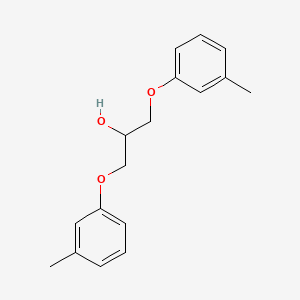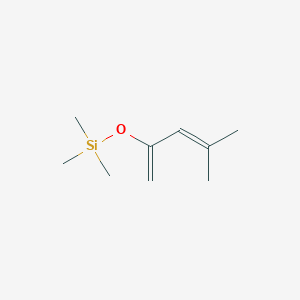![molecular formula C15H20O3Si B14713039 Phenyltris[(prop-2-en-1-yl)oxy]silane CAS No. 17938-35-1](/img/structure/B14713039.png)
Phenyltris[(prop-2-en-1-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyltris[(prop-2-en-1-yl)oxy]silane is an organosilicon compound with the molecular formula C15H20O3Si and a molecular weight of 276.40 g/mol It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to three prop-2-en-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyltris[(prop-2-en-1-yl)oxy]silane can be synthesized through the reaction of phenyltrichlorosilane with allyl alcohol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of chlorine atoms by allyloxy groups .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyltris[(prop-2-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the allyloxy groups to corresponding alcohols.
Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Phenyltris[(prop-2-en-1-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which phenyltris[(prop-2-en-1-yl)oxy]silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex structures. These interactions are crucial in its applications in drug delivery and material science .
Comparison with Similar Compounds
Similar Compounds
Phenyltris(trimethylsiloxy)silane: Similar in structure but with trimethylsiloxy groups instead of allyloxy groups.
Phenyltris(prop-1-en-2-yloxy)silane: Similar but with prop-1-en-2-yloxy groups.
Uniqueness
Phenyltris[(prop-2-en-1-yl)oxy]silane is unique due to its specific combination of phenyl and allyloxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
17938-35-1 |
|---|---|
Molecular Formula |
C15H20O3Si |
Molecular Weight |
276.40 g/mol |
IUPAC Name |
phenyl-tris(prop-2-enoxy)silane |
InChI |
InChI=1S/C15H20O3Si/c1-4-12-16-19(17-13-5-2,18-14-6-3)15-10-8-7-9-11-15/h4-11H,1-3,12-14H2 |
InChI Key |
DUFIMNXCVGDWEX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCO[Si](C1=CC=CC=C1)(OCC=C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


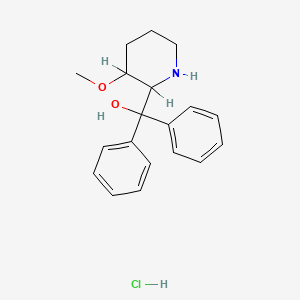
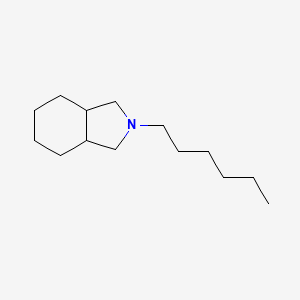
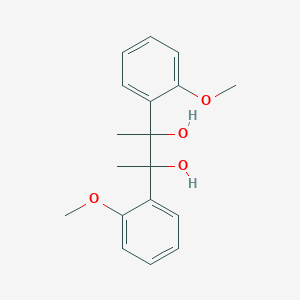
![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)
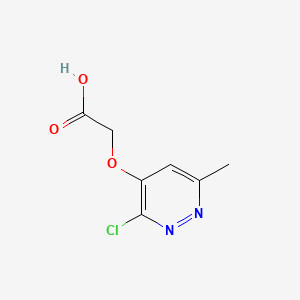
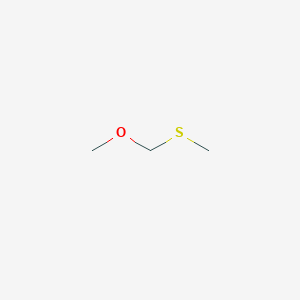
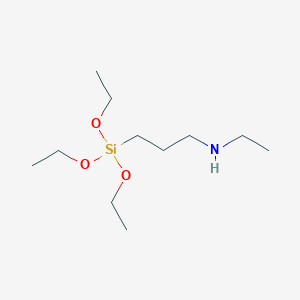
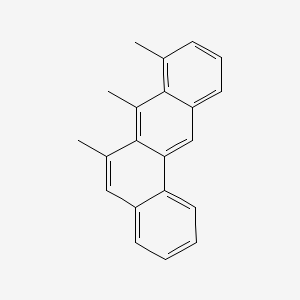

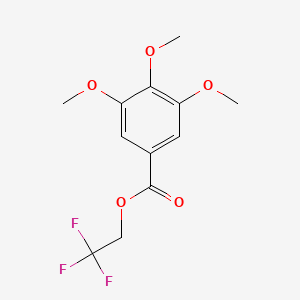
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
